molecular formula C20H13FN2O2S2 B2720003 4-Amino-5-benzoyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-3-thiophenecarbonitrile CAS No. 478081-63-9

4-Amino-5-benzoyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-3-thiophenecarbonitrile

Cat. No.: B2720003
CAS No.: 478081-63-9
M. Wt: 396.45
InChI Key: ZWLIAXKJUUUVAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-5-benzoyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-3-thiophenecarbonitrile is a complex organic compound with a molecular formula of C20H14FN2O2S2 and a molecular weight of 397.47 g/mol. This compound features a thiophene ring substituted with various functional groups, including an amino group, a benzoyl group, a cyano group, and a sulfanyl group. Its unique structure makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5-benzoyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-3-thiophenecarbonitrile typically involves multiple steps, starting with the construction of the thiophene core. One common approach is the reaction of 2-(4-fluorophenyl)-2-oxoethanol with thiophene-3-carbonitrile under acidic conditions to form the intermediate thiophene derivative

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the thiophene ring.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can reduce the cyano group to an amine.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of sulfoxides or sulfones from the thiophene ring.

  • Reduction: Conversion of the cyano group to an amine, resulting in aminothiophenes.

  • Substitution: Introduction of various substituents at different positions on the thiophene ring.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

  • Medicine: Explored for its therapeutic potential in drug development, particularly in the treatment of infectious diseases and cancer.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-Amino-5-benzoyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-3-thiophenecarbonitrile exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. Further research is needed to elucidate the precise mechanisms and pathways involved.

Comparison with Similar Compounds

  • 4-Amino-5-benzoyl-2-[(4-fluorophenyl)methyl]sulfanylthiophene-3-carbonitrile: Similar structure with a methyl group instead of an oxoethyl group.

  • 4-Amino-5-benzoyl-2-(phenylsulfanyl)thiophene-3-carbonitrile: Similar structure with a phenyl group instead of a fluorophenyl group.

Uniqueness: The presence of the fluorophenyl group in 4-Amino-5-benzoyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-3-thiophenecarbonitrile contributes to its unique chemical and biological properties, distinguishing it from similar compounds.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

4-amino-5-benzoyl-2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanylthiophene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13FN2O2S2/c21-14-8-6-12(7-9-14)16(24)11-26-20-15(10-22)17(23)19(27-20)18(25)13-4-2-1-3-5-13/h1-9H,11,23H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWLIAXKJUUUVAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C(=C(S2)SCC(=O)C3=CC=C(C=C3)F)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.